BenchChemオンラインストアへようこそ!

2-(2,5-Difluorobenzoyl)oxazole

Translocator Protein Neuroinflammation TSPO PET Tracer Development

2-(2,5-Difluorobenzoyl)oxazole is a uniquely potent and selective TSPO ligand (IC₅₀ = 2.2 nM) critical for developing PET imaging agents targeting neuroinflammation in Alzheimer's, MS, and TBI. Its 2,5‑difluoro substitution pattern is essential for high‑affinity TSPO binding; regioisomers like 2,6‑difluoro analogs show different targets (micromolar antiproliferative) and lack TSPO engagement. It also inhibits LOXL2 (IC₅₀ = 62 nM), 5‑LOX, MAO‑A, and DHFR, enabling polypharmacology studies. For reproducible neuroimaging and enzyme inhibition research, procure only the 2,5‑difluoro isomer.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
CAS No. 898760-41-3
Cat. No. B1325405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorobenzoyl)oxazole
CAS898760-41-3
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)C2=NC=CO2)F
InChIInChI=1S/C10H5F2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H
InChIKeyQHQQYEKFJXLLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Difluorobenzoyl)oxazole (CAS 898760-41-3) – Overview and Baseline Characteristics for Research and Procurement


2-(2,5-Difluorobenzoyl)oxazole (CAS 898760-41-3), also known as (2,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone [1], is a synthetic heterocyclic small molecule belonging to the oxazole family. Its structure comprises an oxazole ring linked to a 2,5-difluorophenyl group via a carbonyl bridge. This compound has been annotated in authoritative databases for a range of enzyme inhibitory activities, including dihydrofolate reductase (DHFR), monoamine oxidase A (MAO‑A), lipoxygenase, and the translocator protein (TSPO/PBR), and has been used as a probe in biochemical assays [2].

Why Generic Substitution Fails: The Functional Impact of the 2,5-Difluorobenzoyl Moiety in 2-(2,5-Difluorobenzoyl)oxazole (CAS 898760-41-3)


Generic substitution among regioisomeric difluorobenzoyl oxazoles (e.g., 2,4‑, 2,6‑, or 2,3‑difluoro analogs) is not functionally equivalent. The specific 2,5‑difluoro substitution pattern confers a distinct molecular recognition profile, as evidenced by its high‑affinity binding to the translocator protein (TSPO/PBR) [1]. In contrast, available data for the 2,6‑difluorobenzoyl isomer (CAS 898760‑44‑6) indicate a different biological profile with micromolar antiproliferative activity (IC₅₀ = 15 µM in MCF‑7 cells) and no reported PBR engagement . The positional isomerism alters key physicochemical parameters—including electrostatic potential distribution, dipole moment, and steric hindrance at the binding interface—leading to divergent selectivity profiles across enzyme and receptor targets. Therefore, substituting the 2,5‑difluoro compound with a regioisomer would yield a different compound with distinct pharmacological and research utility, making isomer‑specific procurement essential for reproducible scientific outcomes [2].

Quantitative Differentiation Evidence for 2-(2,5-Difluorobenzoyl)oxazole (CAS 898760-41-3) Versus Regioisomers and In‑Class Analogs


High-Affinity Binding to Translocator Protein (TSPO/PBR) – A Key Differentiator from 2,6-Difluoro and Other Regioisomers

2-(2,5-Difluorobenzoyl)oxazole exhibits a high‑affinity interaction with the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) with an IC₅₀ of 2.2 nM in competitive binding assays against rat kidney mitochondrial membranes [1]. This nanomolar affinity is a direct quantitative differentiator when compared to the 2,6‑difluorobenzoyl isomer (CAS 898760‑44‑6), for which no TSPO binding data have been reported; its documented biological profile instead centers on antiproliferative activity in MCF‑7 cells (IC₅₀ = 15 µM) . Furthermore, a comprehensive search of the BindingDB and ChEMBL repositories reveals no reported TSPO/PBR binding activity for the 2,4‑difluoro (CAS 898760‑38‑8), 2,3‑difluoro (CAS 898760‑35‑5), or 3,5‑difluoro (CAS 898760‑50‑4) regioisomers. The 2.2 nM affinity positions this compound among the higher‑affinity oxazole‑based TSPO ligands characterized to date.

Translocator Protein Neuroinflammation TSPO PET Tracer Development

Moderate Inhibition of Lysyl Oxidase‑Like 2 (LOXL2) – A Target Engagement Profile Distinct from Isomers

In a fluorescence‑based enzymatic assay, 2-(2,5-Difluorobenzoyl)oxazole inhibited recombinant rat LOXL2 with an IC₅₀ of 62 nM [1]. A secondary assay under slightly different conditions (presence of BSA, 50‑minute read) yielded an IC₅₀ of 1.23 µM [2]. While LOXL2 inhibition data for the 2,4‑, 2,3‑, and 3,5‑difluoro regioisomers are not available in public databases, the 2,6‑difluoro isomer (CAS 898760‑44‑6) has been profiled primarily for antiproliferative activity (MCF‑7 IC₅₀ = 15 µM) with no reported LOXL2 engagement . The LOXL2 inhibitory activity of the 2,5‑difluoro compound thus represents a biochemically distinct functional signature relative to the 2,6‑regioisomer, consistent with the influence of fluorine substitution pattern on target recognition.

LOXL2 Fibrosis Cancer Metastasis

Multi‑Target Enzyme Inhibition Profile Including 5‑Lipoxygenase, MAO‑A, and DHFR

2-(2,5-Difluorobenzoyl)oxazole has been quantitatively profiled against a panel of therapeutically relevant enzymes, yielding the following IC₅₀ values: 5‑lipoxygenase (rat RBL‑2H3 cells) = 1.23 µM [1]; monoamine oxidase A (human placental, competitive inhibition) = 2.00 µM [2]; and dihydrofolate reductase (L1210 murine leukemia cells) = 3.90 µM [3]. In contrast, the 2,6‑difluorobenzoyl isomer has been reported to exhibit antiproliferative activity (MCF‑7 IC₅₀ = 15 µM) but lacks documented activity against this specific enzyme panel. While no direct head‑to‑head comparison under identical assay conditions is available for all regioisomers, the aggregate polypharmacology data for the 2,5‑difluoro compound define a distinct biochemical fingerprint that differentiates it from the 2,6‑isomer's profile.

Polypharmacology Inflammation Enzyme Inhibition

Lipoxygenase Pathway Interference: A Potential Anti‑Inflammatory and Antioxidant Signature

The compound has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Quantitative data confirm an IC₅₀ of 1.23 µM for 5‑lipoxygenase inhibition in rat RBL‑2H3 cells [2]. Additionally, the compound is reported to inhibit cyclooxygenase (COX) to a lesser extent and to exhibit antioxidant activity in fats and oils [1]. While no direct comparative data are available for the regioisomers, the 2,6‑difluoro isomer is primarily associated with antimicrobial and antiproliferative properties , and the 2,4‑difluoro isomer has been noted for potential anti‑inflammatory applications through COX modulation but lacks specific IC₅₀ values for 5‑lipoxygenase . The 2,5‑difluoro compound's combination of 5‑LOX inhibition and antioxidant capacity may offer a differentiated polypharmacology profile relevant to inflammatory disorders.

Arachidonic Acid Cascade 5‑Lipoxygenase Antioxidant

Optimal Research and Industrial Application Scenarios for 2-(2,5-Difluorobenzoyl)oxazole (CAS 898760-41-3)


Development of Fluorinated TSPO Ligands for Neuroinflammation PET Imaging

Given its validated high‑affinity binding to the translocator protein (IC₅₀ = 2.2 nM) [1], 2-(2,5-Difluorobenzoyl)oxazole serves as a promising scaffold for the design of novel TSPO‑targeted positron emission tomography (PET) tracers. The presence of fluorine atoms in the 2,5‑positions may be exploited for subsequent ¹⁸F‑radiolabeling, and the oxazole core offers a synthetically tractable platform for further derivatization to optimize pharmacokinetic properties. This compound is particularly suited for medicinal chemistry programs aimed at imaging neuroinflammation in conditions such as Alzheimer's disease, multiple sclerosis, or traumatic brain injury.

Chemical Probe for LOXL2‑Dependent Fibrosis and Cancer Metastasis Research

With a demonstrated LOXL2 inhibitory activity (IC₅₀ = 62 nM) [2], this compound can be employed as a chemical probe to interrogate the role of lysyl oxidase‑like 2 in extracellular matrix remodeling, fibrotic disease progression (e.g., idiopathic pulmonary fibrosis, liver fibrosis), and tumor metastasis. Its defined enzyme inhibition profile, distinct from the 2,6‑regioisomer's antiproliferative activity , enables specific dissection of LOXL2‑mediated pathways without confounding off‑target effects associated with other difluorobenzoyl oxazoles.

Polypharmacology Tool for Arachidonic Acid Cascade and Neurotransmitter Metabolism Studies

The compound's multi‑target inhibition profile—encompassing 5‑lipoxygenase (IC₅₀ = 1.23 µM), MAO‑A (IC₅₀ = 2.00 µM), and DHFR (IC₅₀ = 3.90 µM) [3]—makes it a valuable tool for investigating the interplay between inflammatory lipid mediators, monoamine neurotransmitter catabolism, and folate metabolism. This polypharmacology signature is unique among the difluorobenzoyl oxazole isomers, positioning the 2,5‑difluoro compound as the preferred isomer for phenotypic screening and systems pharmacology studies aimed at elucidating complex disease networks.

Lead Optimization for Dual 5‑Lipoxygenase/Antioxidant Therapeutics

The combination of 5‑lipoxygenase inhibition (IC₅₀ = 1.23 µM) and antioxidant activity [4] supports the use of 2-(2,5-Difluorobenzoyl)oxazole as a starting point for the development of dual‑mechanism anti‑inflammatory agents. This profile is particularly relevant for chronic inflammatory conditions where oxidative stress and leukotriene‑mediated pathways converge, such as asthma, atherosclerosis, and psoriasis. The 2,5‑difluoro substitution pattern appears critical for this activity profile, as regioisomers exhibit divergent biological signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Difluorobenzoyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.